molecular formula C19H18N2OS B5154838 N-benzyl-2-(2-quinolinylthio)propanamide

N-benzyl-2-(2-quinolinylthio)propanamide

Cat. No. B5154838
M. Wt: 322.4 g/mol
InChI Key: LWDJYQBIUTVQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2-quinolinylthio)propanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the thioamide family and has been found to have significant biological activity. In

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-quinolinylthio)propanamide is not fully understood. However, it has been proposed that this compound may act by inhibiting certain enzymes involved in cell growth and proliferation. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-(2-quinolinylthio)propanamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, such as topoisomerase II and tubulin. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, this compound has been found to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(2-quinolinylthio)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have significant biological activity, particularly in the field of cancer research. However, this compound also has some limitations. Its mechanism of action is not fully understood, which may limit its potential use in certain applications. Additionally, it may have some toxicity, which could limit its use in vivo.

Future Directions

There are several future directions for research on N-benzyl-2-(2-quinolinylthio)propanamide. One area of interest is its potential use as a cancer therapy. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, this compound may have potential as a new antibiotic, and further studies are needed to explore this possibility. Finally, additional studies are needed to fully understand the toxicity of this compound and to determine its potential use in vivo.

Synthesis Methods

The synthesis of N-benzyl-2-(2-quinolinylthio)propanamide involves the reaction of 2-quinolinethiol with benzyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be further purified through recrystallization. This synthesis method has been well-established and has been used in many studies.

Scientific Research Applications

N-benzyl-2-(2-quinolinylthio)propanamide has been found to have significant biological activity, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. This compound has also been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-benzyl-2-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14(19(22)20-13-15-7-3-2-4-8-15)23-18-12-11-16-9-5-6-10-17(16)21-18/h2-12,14H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDJYQBIUTVQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-quinolin-2-ylsulfanylpropanamide

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